Aldophosphamide

aldehyde dehydrogenase drug resistance enzyme kinetics

Aldophosphamide (NSC 254, CAS 35144-64-0) is the non-substitutable reference standard for ALDH1A1-mediated drug resistance research. As the obligatory open-chain aldehyde substrate for ALDH-catalyzed detoxification to carboxyphosphamide, only authentic aldophosphamide—not its cyclic tautomer 4-hydroxycyclophosphamide nor terminal phosphoramide mustard—enables accurate enzyme inhibition assays and resistance-reversal studies. Essential for LC-MS/MS method validation, pH-dependent β-elimination kinetics (half-life ~38 min at pH 7.4, 37°C), and ALDH inhibitor screening programs.

Molecular Formula C7H15Cl2N2O3P
Molecular Weight 277.08 g/mol
CAS No. 35144-64-0
Cat. No. B1666838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldophosphamide
CAS35144-64-0
Synonymsaldophosphamide
cyclophosphamide-mustard
Cyp-mustard
Molecular FormulaC7H15Cl2N2O3P
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC(COP(=O)(N)N(CCCl)CCCl)C=O
InChIInChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13)
InChIKeyQMGUSPDJTPDFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aldophosphamide (CAS 35144-64-0): Key Cyclophosphamide Metabolite for Oxazaphosphorine Pharmacology and Resistance Research


Aldophosphamide (NSC 254, CAS 35144-64-0) is a nitrogen mustard-class compound and a critical intermediate metabolite of the widely used anticancer prodrug cyclophosphamide [1]. Generated in the liver via cytochrome P450-mediated 4-hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide, which exists in tautomeric equilibrium with aldophosphamide, this acyclic aldehyde serves as the essential branch point in oxazaphosphorine pharmacology [2]. Aldophosphamide undergoes competing fate-determining pathways: irreversible spontaneous β-elimination (base-catalyzed or enzyme-catalyzed by serum phosphodiesterases) to yield the cytotoxic DNA-crosslinking phosphoramide mustard and acrolein or 3-hydroxypropionaldehyde, or irreversible oxidation by aldehyde dehydrogenase (ALDH) isozymes to the inactive carboxyphosphamide [3]. As a reactive metabolic intermediate rather than a directly administered therapeutic, aldophosphamide is utilized almost exclusively as a research reference standard for investigating cyclophosphamide metabolism, ALDH-mediated drug resistance mechanisms, and the development of ALDH1A1 inhibitors as resistance-reversal adjuvants [4].

Why Aldophosphamide Reference Standards Cannot Be Substituted with 4-Hydroxycyclophosphamide or Phosphoramide Mustard in Mechanistic Studies


Generic substitution among cyclophosphamide metabolites—specifically between aldophosphamide (the open-chain aldehyde tautomer), 4-hydroxycyclophosphamide (the cyclic hemiacetal tautomer), and phosphoramide mustard (the terminal cytotoxic species)—is scientifically invalid due to their fundamentally distinct chemical identities, divergent metabolic fates, and non-interchangeable roles in experimental systems. Aldophosphamide is the specific substrate for ALDH-catalyzed detoxification, and only this aldehyde species (not its cyclic tautomer) undergoes oxidation to carboxyphosphamide [1]. The tautomeric equilibrium ratio between 4-hydroxycyclophosphamide and aldophosphamide varies with structural modifications and experimental conditions, directly impacting measured cytotoxic potency and selectivity [2]. Furthermore, aldophosphamide's enzyme-catalyzed decomposition by serum 3'-5' phosphodiesterase (Km = 10^-3 M in human serum) generates 3-hydroxypropionaldehyde alongside phosphoramide mustard—a pathway not shared by pre-formed phosphoramide mustard [3]. Substitution with phosphoramide mustard bypasses the ALDH1A1-dependent resistance checkpoint entirely, rendering it unsuitable for studies of cyclophosphamide resistance reversal or ALDH inhibitor screening. The quantitative evidence below establishes aldophosphamide's unique, non-substitutable position in oxazaphosphorine research.

Aldophosphamide (CAS 35144-64-0) Quantitative Differentiation Evidence: Comparator-Based Metabolic and Kinetic Data


ALDH-Catalyzed Oxidation Kinetics: Aldophosphamide as the Exclusive Detoxification Substrate Compared to Acetaldehyde and Benzaldehyde

Aldophosphamide is uniquely susceptible to ALDH-catalyzed oxidation among oxazaphosphorine intermediates; neither 4-hydroxycyclophosphamide (its cyclic tautomer) nor phosphoramide mustard undergoes this detoxification reaction. In mouse hepatic soluble fraction, aldophosphamide oxidation to inactive carboxyphosphamide proceeds with a Vmax of 3310 nmol/min/g liver and Km of 22 μM, compared to solubilized particulate fraction with Vmax = 1170 nmol/min/g liver and Km = 84 μM [1]. Comparative catalysis studies with acetaldehyde and benzaldehyde confirmed that the same ALDH isozyme(s) in the soluble fraction catalyze all three substrates, establishing aldophosphamide's specificity as an aldehyde substrate [1].

aldehyde dehydrogenase drug resistance enzyme kinetics oxazaphosphorine metabolism

Enzymatic vs. Non-Enzymatic Stability: Serum Phosphodiesterase-Catalyzed Decomposition Differentiates Aldophosphamide from Cyclophosphamide and 4-Hydroxycyclophosphamide

Aldophosphamide exhibits a pronounced and functionally consequential stability dichotomy not shared by cyclophosphamide (the parent prodrug) or 4-hydroxycyclophosphamide (its cyclic tautomer). In protein-free rat serum ultrafiltrate at pH 7 and 37°C, aldophosphamide and 4-hydroxycyclophosphamide exist as stable compounds with a half-life exceeding 20 hours [1]. In stark contrast, in whole serum, aldophosphamide is enzymatically decomposed to phosphoramide mustard and 3-hydroxypropionaldehyde within minutes [1]. This rapid enzymatic degradation is catalyzed by serum 3'-5' phosphodiesterase, with a Michaelis constant (Km) of 10^-3 M determined in human serum [1].

metabolite stability serum enzymes phosphodiesterase oxazaphosphorine pharmacokinetics

pH-Dependent Fragmentation Kinetics of Aldophosphamide vs. Tautomer Equilibration

Aldophosphamide undergoes pH-sensitive irreversible fragmentation (β-elimination) to generate phosphoramide mustard and acrolein—a reaction that defines the rate of active metabolite generation and is not shared by 4-hydroxycyclophosphamide in its cyclic form. Quantitative NMR kinetic analysis established the first-order rate constant (k3) for aldophosphamide fragmentation at physiological and pathophysiological pH values: k3 = 0.030 ± 0.004 min^-1 at pH 6.3, 0.090 ± 0.008 min^-1 at pH 7.4, and 0.169 ± 0.006 min^-1 at pH 7.8 [1]. This represents a 5.6-fold increase in fragmentation rate from pH 6.3 to 7.8. The primary kinetic isotope effect (kH/kD = 5.6 ± 0.4) confirms β-elimination as the rate-determining step [1].

reaction kinetics beta-elimination NMR spectroscopy metabolite stability

Aldophosphamide:4-Hydroxycyclophosphamide Equilibrium Ratio Determines Cytotoxicity and Antitumor Selectivity

The aldophosphamide:4-hydroxycyclophosphamide tautomeric equilibrium ratio is a critical determinant of biological activity, varying significantly with structural modifications and directly correlating with therapeutic efficacy. In a systematic study of aldophosphamide acetal analogs, the aldophosphamide:4-hydroxycyclophosphamide ratio at pseudoequilibrium was 1:4 for bis(acetoxy)aldophosphamide acetal (compound I, group A), 1:2 for the n-ethyl analog (compound III, group B), and 0:1 for the N,N-dimethyl analog (compound IV, group C), meaning the latter exists exclusively in the cyclic 4-hydroxy form [1]. Therapeutic efficacy followed the order group A > group B > group C, establishing that a higher proportion of the open-chain aldophosphamide tautomer correlates with superior antitumor activity [1].

tautomer equilibrium cytotoxicity prodrug design structure-activity relationship

Clinical Pharmacokinetics: Aldophosphamide/4-OH-CP Half-Life Exceeds Cyclophosphamide in Human Patients

In human patients with systemic vasculitis receiving intravenous cyclophosphamide, the combined 4-hydroxycyclophosphamide/aldophosphamide metabolite pool exhibits a longer terminal elimination half-life than the parent drug itself. Following a 1-hour IV infusion of cyclophosphamide in 10 vasculitis patients, the mean (± SD) half-life of 4-hydroxycyclophosphamide/aldophosphamide was 7.6 ± 2.3 hours, compared to 5.5 ± 3.1 hours for cyclophosphamide [1]. The mean maximum serum 4-hydroxycyclophosphamide/aldophosphamide concentration was reached at 2.3 hours after cyclophosphamide administration, and the metabolite AUC was 1.86 ± 1.12 mg/L × h, representing 1.30 ± 0.76% of the cyclophosphamide AUC (154.1 ± 62.7 mg/L × h) [1].

clinical pharmacokinetics therapeutic drug monitoring oxazaphosphorine systemic vasculitis

ALDH1A1-Mediated Detoxification: Aldophosphamide as the Resistance Checkpoint Differentiating Sensitive vs. Resistant Cancer Phenotypes

Aldophosphamide sits at the critical metabolic branch point that determines cyclophosphamide sensitivity versus resistance: conversion to cytotoxic phosphoramide mustard versus ALDH1A1-catalyzed detoxification to inactive carboxyphosphamide. In resistant cancer cells overexpressing ALDH1A1, aldophosphamide is preferentially diverted to carboxyphosphamide, ablating therapeutic efficacy [1]. Selective ALDH1A1 inhibitors have been developed to block this detoxification, with the most potent benzimidazole-scaffold compounds showing IC50 values of 0.32 μM, 0.55 μM, and 1.63 μM against ALDH1A1 while exhibiting no potency toward ALDH2 or ALDH3A1 isoforms [1]. In vitro cell line assays combining these inhibitors with mafosfamide (a cyclophosphamide analog) on A549 and MIA-PaCa-2 cancer cells demonstrated significant reversal of resistance [1].

ALDH1A1 cyclophosphamide resistance enzyme inhibition adjuvant therapy

Aldophosphamide (CAS 35144-64-0): Evidence-Backed Research and Industrial Application Scenarios


ALDH1A1 Inhibitor Screening and Cyclophosphamide Resistance Reversal Studies

Aldophosphamide reference standard is required as the specific substrate for ALDH1A1-catalyzed oxidation to carboxyphosphamide in enzyme inhibition assays. As established in Section 3 (Evidence Item 1), only the open-chain aldehyde aldophosphamide—not its cyclic tautomer 4-hydroxycyclophosphamide—serves as an ALDH substrate, with mouse hepatic soluble fraction showing Vmax = 3310 nmol/min/g liver and Km = 22 μM [1]. Section 3 (Evidence Item 6) demonstrates that selective ALDH1A1 inhibitors (IC50 = 0.32-1.63 μM) reverse mafosfamide resistance in A549 and MIA-PaCa-2 cancer cell lines by preventing aldophosphamide detoxification [2]. Procurement of authentic aldophosphamide enables direct measurement of inhibitor efficacy and enzyme kinetics in resistance research programs.

Analytical Method Development and Metabolite Quantification in Pharmacokinetic Studies

Aldophosphamide reference material is indispensable for developing and validating LC-MS/MS or HPLC-UV methods to quantify the 4-OH-CP/aldophosphamide metabolite pool in clinical pharmacokinetic studies. Section 3 (Evidence Item 2) documents that aldophosphamide decomposes within minutes in whole serum due to enzymatic cleavage by serum 3'-5' phosphodiesterase (Km = 10^-3 M in human serum), while remaining stable for >20 hours in protein-free ultrafiltrate [3]. This matrix-dependent lability necessitates immediate sample processing or stabilization, and method validation requires authentic aldophosphamide to establish recovery, stability, and calibration parameters. Section 3 (Evidence Item 5) provides human clinical half-life data (7.6 ± 2.3 hours for the 4-OH-CP/aldophosphamide pool) that informs sampling schedules and LOQ requirements [4].

Mechanistic Studies of Oxazaphosphorine Metabolic Partitioning and Prodrug Design

Aldophosphamide is the essential reference compound for investigating the kinetic partitioning between cytotoxic activation (β-elimination to phosphoramide mustard) and detoxification (ALDH-catalyzed oxidation to carboxyphosphamide). Section 3 (Evidence Item 3) provides the pH-dependent fragmentation rate constants: k3 = 0.030 min^-1 (pH 6.3), 0.090 min^-1 (pH 7.4), and 0.169 min^-1 (pH 7.8), representing a 5.6-fold rate increase across physiological pH ranges [5]. Section 3 (Evidence Item 4) establishes that the aldophosphamide:4-hydroxycyclophosphamide equilibrium ratio directly determines cytotoxicity, with the exclusively cyclic analog (ratio 0:1) showing lowest efficacy compared to analogs favoring the open-chain tautomer (ratios 1:4 and 1:2) [6]. This evidence supports aldophosphamide as a critical reference for prodrug design and tumor-selective activation modeling.

Stability Studies and Formulation Development for Oxazaphosphorine-Derived Therapeutics

Aldophosphamide reference standard enables systematic stability testing under varied pH, temperature, and biological matrix conditions. Section 3 (Evidence Item 3) quantifies fragmentation kinetics across pH 6.3-7.8 with a primary kinetic isotope effect (kH/kD = 5.6) confirming β-elimination as the rate-determining step [5]. The NMR-derived apparent half-life of approximately 38 minutes under pseudoequilibrium conditions at pH 7.4 and 37°C provides a benchmark degradation rate for formulation compatibility assessment [5]. These quantitative stability parameters inform buffer selection, storage conditions, and handling protocols for research involving aldophosphamide and its stabilized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aldophosphamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.